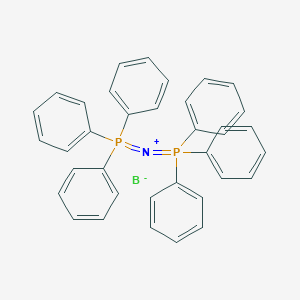

bis(Triphosphine)iminium borohydride

Description

Contextual Overview of Iminium Cations in Contemporary Chemical Research

Iminium cations, particularly those with bulky organic substituents, are a cornerstone of modern coordination and organometallic chemistry. Their primary utility lies in their ability to act as large, non-coordinating counterions that can influence the properties and reactivity of associated anions.

Large, sterically hindered cations like bis(triphenylphosphine)iminium ([PNP]⁺) are instrumental in the isolation and stabilization of highly reactive anionic species. The sheer size of the [PNP]⁺ cation effectively shields the anion, preventing the formation of strong intermolecular interactions or decomposition pathways. mdpi.com This steric hindrance minimizes close contact between the cation and anion, allowing the anion's intrinsic chemical properties to be studied in detail. mdpi.com

This stabilization effect is crucial for several reasons:

Isolation of Novel Anions : It enables the crystallization and structural characterization of anions that would otherwise be too unstable to isolate.

Enhanced Solubility : The combination of a bulky, lipophilic cation with an anion can increase the salt's solubility in non-polar organic solvents. mdpi.com

Controlled Reactivity : By minimizing cation-anion interactions, the anion is more "free" and its reactivity is not masked or altered by a tightly bound counterion. Research on halophilic enzymes has also shown that the stabilizing efficiency of cations and anions can be interrelated, with the properties of one ion influencing the effect of the other. nih.gov

In the solid state, the presence of the bulky [PNP]⁺ cation can dictate the crystal packing arrangement, often leading to segregated pillars of cations and anions without strong, direct interactions between them. mdpi.com

Phosphine (B1218219) ligands (PR₃) are a ubiquitous and versatile class of ligands in organometallic chemistry. numberanalytics.com They are organophosphorus compounds that feature a phosphorus atom bonded to organic groups (R) and possess a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. numberanalytics.comfiveable.me

The importance of phosphine ligands stems from the ability to systematically tune their electronic and steric properties by varying the 'R' substituents. alfa-chemistry.comumb.edu

Electronic Properties : Phosphines act as strong σ-donors through their electron lone pair. openochem.org They can also act as π-acceptors by accepting electron density from the metal into their P-R σ* antibonding orbitals. umb.eduopenochem.org The nature of the R group modifies these abilities; electron-donating alkyl groups enhance σ-donation, while electron-withdrawing groups increase π-acidity. openochem.org

Steric Properties : The bulkiness of phosphine ligands is a critical feature, quantified by the Tolman Cone Angle. openochem.org Large, bulky phosphines can limit the number of ligands that coordinate to a metal, stabilize low-coordination number complexes, and influence the selectivity of catalytic reactions by controlling access to the metal center. alfa-chemistry.comopenochem.org

These tunable properties make phosphine ligands indispensable in homogeneous catalysis, where they are used to stabilize metal complexes and modulate their reactivity. numberanalytics.com They are central to numerous industrial processes, including hydrogenation, hydroformylation, and palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. numberanalytics.comfiveable.meopenochem.org

| Common Phosphine Ligands | Abbreviation | Key Feature |

| Triphenylphosphine (B44618) | PPh₃ | Widely used, moderately bulky. fiveable.me |

| Trimethylphosphine | PMe₃ | Strong σ-donor, less bulky than PPh₃. openochem.org |

| Tricyclohexylphosphine | PCy₃ | Very bulky and electron-rich. openochem.org |

| 1,1'-Bis(diphenylphosphino)methane | dppm | Bidentate (diphosphine) ligand. mdpi.com |

This table presents examples of common phosphine ligands and their key characteristics.

Fundamental Aspects of Borohydride (B1222165) Anions in Reductive Processes and Coordination Chemistry

The borohydride anion, [BH₄]⁻, is a simple yet powerful hydride-donating species. wikipedia.org First described in 1940 by Schlesinger and Brown, it has become a staple reagent in chemistry. wikipedia.orgborates.today

In organic synthesis, borohydrides are widely employed as reducing agents. wikipedia.org Sodium borohydride (NaBH₄) and lithium borohydride (LiBH₄) are the most common examples, capable of reducing a variety of functional groups, most notably aldehydes and ketones to their corresponding alcohols. wikipedia.orgborates.today The reactivity of the borohydride anion is influenced by the associated cation; for instance, LiBH₄ is a stronger reducing agent than NaBH₄ because the smaller, more polarizing Li⁺ cation can coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to hydride attack. borates.today

Beyond its role as a reductant, the borohydride anion is also a versatile ligand in coordination chemistry. wikipedia.orgnih.gov It can bind to metal centers in several ways, most commonly through one, two, or three bridging hydrogen atoms (η¹, η², or η³ coordination). wikipedia.org This coordination can stabilize metal complexes and, in some cases, the reactivity of the borohydride itself can be tuned by its coordination environment within a larger structure, such as a coordination polymer. nih.gov The synthesis of metal borohydride complexes can often be achieved through simple salt elimination reactions. wikipedia.org

| Borohydride Salt | Formula | Molar Mass ( g/mol ) | Key Characteristics |

| Lithium Borohydride | LiBH₄ | 21.78 | Strong reducing agent, soluble in ethers. wikipedia.orgborates.today |

| Sodium Borohydride | NaBH₄ | 37.83 | Widely used, milder reductant, soluble in water and alcohols. wikipedia.org |

| Potassium Borohydride | KBH₄ | 53.94 | Less soluble than NaBH₄. iupac.org |

This table compares the properties of several common alkali metal borohydride salts.

Scope and Significance of Research on Complex Ion-Pair Compounds

Research into ion-pairing is significant because the association of a specific cation with a specific anion can lead to emergent properties that are not present in the individual ions. science.gov For example, the formation of an ion pair can dramatically alter a salt's solubility, polarity, and hydrophobicity. science.gov This is particularly relevant in systems where a lipid phase is present, as the newly formed ion pair may be more readily extracted into the non-aqueous phase than the free ions. science.gov

The investigation of these compounds is crucial for:

Fundamental Understanding : It provides deep insights into non-covalent interactions, crystal engineering, and the forces that govern self-assembly in the solid state.

Catalysis : Many catalytic processes involve ionic intermediates, and controlling the ion-pairing can influence the reaction rate and selectivity. numberanalytics.comnumberanalytics.com

Materials Science : The pairing of specific cations and anions is a strategy for designing new materials with tailored properties, such as ionic liquids or crystalline solids with unique packing motifs. numberanalytics.com

Biological Systems : Complex ions are vital in many biological processes, and understanding their behavior is essential. numberanalytics.com

By strategically selecting both the cation and the anion, chemists can design and synthesize new compounds, like bis(triphosphine)iminium borohydride, to solve specific chemical challenges, from stabilizing reactive intermediates to developing new catalytic systems.

Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C36H30NP2.B/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;/h1-30H;/q+1;-1 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTHWJCBTLKHKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-].C1=CC=C(C=C1)P(=[N+]=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30BNP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65013-26-5 | |

| Record name | Bis(triphenylphosphoranylidene)ammonium borohydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation and Spectroscopic Characterization of Bis Triphosphine Iminium Borohydride Systems

Crystallographic Investigations of the Iminium Cation and Borohydride (B1222165) Anion Interactions

Crystallographic studies are fundamental to understanding the three-dimensional arrangement of ions in the solid state. For salts of the bis(triphenylphosphine)iminium cation, these investigations reveal key details about the cation's conformation and its interactions with the counter-anion.

The geometry of the bis(triphenylphosphine)iminium cation is characterized by its P-N-P bond angle, which exhibits significant flexibility. This angle can vary over a wide range, from approximately 130° to a nearly linear 180°, depending on the nature of the anion and the forces within the crystal lattice. wikipedia.org The two P=N bonds are typically of equal length. wikipedia.org In the solvent-free chloride salt, [PNP]Cl, the P-N-P bond angle was determined to be 133.0 (3)°. wikipedia.orgresearchgate.net The cation, in this case, possesses a twofold axis of symmetry passing through the nitrogen atom. researchgate.net

The conformational flexibility is a result of a shallow potential energy well for the bending motion, a characteristic also observed in isoelectronic species. wikipedia.org The phenyl rings of the triphenylphosphine (B44618) groups contribute to the cation's rigidity and its ability to form crystalline salts with a variety of anions. wikipedia.org In different chemical environments, the cation can adopt either a bent or a linear P-N-P arrangement, and in some cases, both conformations have been observed within the same unit cell. wikipedia.org

The table below presents the P-N-P bond angles observed in various bis(triphenylphosphine)iminium salts, illustrating the conformational adaptability of the cation.

| Compound | P-N-P Bond Angle (°) | Reference |

|---|---|---|

| [PNP]Cl (solvate-free) | 133.0 (3) | researchgate.net |

| [PNP]Cl | 133 | wikipedia.org |

| [PNP][(4-MePh)₃P]Cl | 139.1 | scispace.com |

| [PNP][4-NO₂-PhCH₂Te(CN)Cl] | 137.1 (4) | scispace.com |

| [PNP][4-NO₂-PhCH₂Te(CN)Br] | 136.8 (4) | scispace.com |

| [PNP][4-NO₂-PhCH₂Te(CN)I] | 142.8 (2) | scispace.com |

The borohydride anion (BH₄⁻) can coordinate to metal centers in several ways, denoted by hapticity (η). The most common coordination modes are monodentate (η¹), bidentate (η²), and tridentate (η³), where one, two, or three hydrogen atoms, respectively, form bridging bonds with the metal. scispace.com The specific coordination mode is influenced by the steric and electronic properties of the other ligands and the metal center. In the context of bis(triphosphine)iminium borohydride, [PNP][BH₄], the interaction is primarily ionic between the [PNP]⁺ cation and the [BH₄]⁻ anion.

While extensive crystallographic data exists for various salts of the [PNP]⁺ cation, a detailed crystal structure for this compound specifically was not available in the surveyed literature. Therefore, the precise nature of the interaction and the orientation of the borohydride anion relative to the cation in the solid state for this specific compound cannot be definitively described. In related transition metal borohydride complexes, the coordination mode can be determined through techniques like X-ray diffraction. wikipedia.org For instance, {M(η¹-BH₄)} complexes are characterized by longer metal-boron distances compared to {M(η²-BH₄)} complexes. wikipedia.org

The large size and shape of the bis(triphenylphosphine)iminium cation play a crucial role in the supramolecular assembly and crystal packing of its salts. The arrangement of cations and anions in the crystal lattice is governed by a combination of ionic forces and weaker intermolecular interactions. In the solid state, [PNP]⁺ cations often interact through multiple C-H···π interactions involving the phenyl rings, with C···C distances typically in the range of 3.5 to 3.8 Å. mdpi.com

Advanced Vibrational Spectroscopic Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the bonding and structure of molecules by probing their vibrational modes.

FTIR spectroscopy is a powerful tool for identifying functional groups within a compound. For this compound, characteristic vibrations would be expected for the B-H bonds of the borohydride anion and the P-N bonds of the cation. The B-H stretching vibrations in borohydride complexes typically appear in the region of 2000-2500 cm⁻¹. The exact positions and number of bands can be indicative of the borohydride's coordination mode. wikipedia.org For instance, η²-coordinated borohydride ligands in copper(I) complexes show two distinct B-H stretching vibrations for the bridging hydrogens. wikipedia.orgresearchgate.net

Specific FTIR spectral data for this compound, detailing the precise frequencies of the B-H and P-N vibrations, were not found in the reviewed literature. However, analysis of related compounds provides a general indication of where these peaks would be expected. The P-N stretching vibrations in the [PNP]⁺ cation are also characteristic and would be present in the spectrum.

Raman spectroscopy is complementary to FTIR and is particularly effective for observing symmetric vibrations and low-frequency modes. chemicalbook.comosti.gov These low-frequency modes, typically below 200 cm⁻¹, correspond to collective motions of the entire molecule or lattice vibrations, such as torsional and librational modes of the ions. chemicalbook.comscribd.com

While a specific Raman spectrum for this compound was not available, the compound is listed in a commercial Raman spectral library, which confirms that a reference spectrum exists. scribd.com For related borohydride systems, such as magnesium borohydride (Mg(BH₄)₂), low-energy bands between 20 and 80 meV (approximately 160-645 cm⁻¹) are associated with the librational (rocking) modes of the BH₄⁻ anions. osti.govrsc.org Analysis of these low-frequency modes in this compound would provide insight into the dynamics of the ions within the crystal lattice and the nature of the inter-ionic interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of [PPN][BH₄]. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the connectivity and chemical environment of atoms within the ionic compound.

In solution, high-resolution NMR spectroscopy confirms the presence and structural integrity of the bis(triphenylphosphine)iminium ([PPN]⁺) cation and the borohydride (BH₄⁻) anion. Each nucleus offers a unique window into the compound's structure.

¹H NMR: The proton NMR spectrum provides distinct signals for the cation and anion. The phenyl protons of the [PPN]⁺ cation typically appear in the aromatic region around 7.2-7.8 ppm. researchgate.netlibretexts.org The four equivalent protons of the tetrahedral BH₄⁻ anion usually produce a broad multiplet. mdpi.comsemanticscholar.org In related metal borohydride complexes, this signal has been observed at approximately 1.26 ppm. mdpi.comsemanticscholar.org The signal for the BH₄⁻ anion can also present as a 1:1:1:1 quartet due to coupling with the ¹¹B nucleus. sdsu.edu

¹³C NMR: The ¹³C NMR spectrum is primarily used to characterize the carbon backbone of the [PPN]⁺ cation, showing a series of resonances for the inequivalent carbons of the phenyl rings.

³¹P NMR: The proton-decoupled ³¹P NMR spectrum is particularly diagnostic for the [PPN]⁺ cation. It typically displays a single sharp resonance, indicating that the two phosphorus atoms are chemically equivalent. mdpi.comsemanticscholar.org In related PPN salts, this signal appears in a characteristic region that confirms the P-N-P linkage. For instance, in a related copper complex, the phosphorus signal was a singlet between -14.6 and -16.5 ppm. mdpi.comsemanticscholar.org

¹¹B NMR: The ¹¹B NMR spectrum is crucial for identifying the borohydride anion. The ¹¹B nucleus (spin I=3/2), coupled to four equivalent protons (spin I=1/2), results in a characteristic quintet with a 1:4:6:4:1 intensity ratio. sdsu.edu The chemical shift is sensitive to the solvent and cation, but for the free BH₄⁻ anion, it is typically observed in the range of -39 to -42 ppm relative to a standard like BF₃·Et₂O. sdsu.edunih.gov For example, the ¹¹B NMR signal for NaBH₄ in DMF appears at -40.5 ppm, while in a copper(I) borohydride complex, the signal shifts to -29.81 ppm. mdpi.comsemanticscholar.orgnih.gov

These combined NMR techniques unequivocally confirm the ionic formulation of the compound as [(Ph₃P)₂N]⁺[BH₄]⁻. Dynamic processes, such as the rotation of phenyl groups, can also be studied using variable-temperature NMR experiments.

| Nucleus | Species | Typical Chemical Shift (δ, ppm) | Multiplicity / Coupling | Reference |

|---|---|---|---|---|

| ¹H | [PPN]⁺ (Phenyl) | ~7.2 - 7.8 | Multiplet | researchgate.netlibretexts.org |

| ¹H | BH₄⁻ | ~1.26 | Broad multiplet or 1:1:1:1 Quartet (JB-H) | mdpi.comsemanticscholar.orgsdsu.edu |

| ³¹P | [PPN]⁺ | ~-14 to -17 (Varies with system) | Singlet | mdpi.comsemanticscholar.org |

| ¹¹B | BH₄⁻ | ~-30 to -42 | Quintet (1:4:6:4:1) | mdpi.comsemanticscholar.orgsdsu.edunih.gov |

While solution NMR averages out anisotropic interactions, solid-state NMR (ssNMR) spectroscopy provides detailed information about the structure in the crystalline state. For [PPN]⁺ salts, ssNMR is a powerful technique to probe polymorphism, solvation states, and the local environment of the nuclei. researchgate.net

By measuring anisotropic interactions such as chemical shift anisotropy (CSA) and dipolar couplings, ssNMR can define the geometry and electronic structure around the phosphorus and boron nuclei with high precision. For example, distinct ³¹P and ¹¹B signals in the ssNMR spectrum would indicate the presence of crystallographically inequivalent ions in the unit cell, revealing details about the long-range order. researchgate.net Furthermore, dynamic processes in the solid state, such as the rotation of the phenylene linkers in related organoborate salts, can be investigated using variable-temperature 2D solid-state NMR techniques, providing insight into the mobility of ions within the crystal lattice. nih.govrsc.org

X-ray Absorption and Emission Spectroscopy for Electronic Structure Insights

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful element-specific techniques for probing the electronic structure and local coordination environment of atoms in a material. aps.orgmdpi.com While specific XAS/XES studies on [PPN][BH₄] are not widely reported, the application of these methods would provide invaluable data.

X-ray Absorption Near-Edge Structure (XANES): The XANES region of an absorption spectrum is sensitive to the oxidation state and local symmetry of the absorbing atom.

B K-edge XANES would probe the electronic structure of the boron atom in the BH₄⁻ anion. The features in the spectrum would be characteristic of a tetrahedral boron environment and could be used to detect any decomposition products, such as manganese borides in the thermal decomposition of other borohydrides. researchgate.net

P K-edge XANES would provide information on the electronic environment of the phosphorus atoms in the [PPN]⁺ cation, complementing the data from ³¹P NMR.

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region provides information about the local atomic structure around the absorbing atom, including coordination numbers and interatomic distances. nih.gov For a crystalline sample of [PPN][BH₄], EXAFS could precisely determine the P-N and P-C bond lengths in the cation and map out the distances to the nearest neighboring atoms in the crystal lattice.

Together, XAS and XES techniques offer the potential to build a comprehensive picture of the electronic states and local atomic arrangement in this compound systems, which is crucial for understanding its properties and reactivity. researchgate.netnih.gov

Reactivity Profiles and Mechanistic Investigations of Bis Triphosphine Iminium Borohydride

Hydride Transfer Mechanisms in Borohydride-Mediated Reductions

The utility of a reducing agent is often defined by its selectivity—the ability to reduce one functional group in the presence of others (chemoselectivity) and to control the three-dimensional orientation of newly formed chiral centers (stereoselectivity).

Chemoselectivity: Similar to sodium borohydride (B1222165) (NaBH₄), bis(triphosphine)iminium borohydride is expected to be a mild and selective reducing agent. It readily reduces aldehydes and ketones to their corresponding primary and secondary alcohols. masterorganicchemistry.comkhanacademy.org However, it is generally unreactive towards less electrophilic functional groups such as esters, amides, and carboxylic acids under standard conditions. masterorganicchemistry.com This selectivity allows for the targeted reduction of carbonyls in complex molecules. For instance, a related complex, bis(triphenylphosphine) copper(I) tetrahydroborate, demonstrates high chemoselectivity by reducing imine moieties without affecting other sensitive groups like chloro, nitro, and cyano functionalities. researchgate.net The large, non-coordinating [PPN]⁺ cation minimizes cation-substrate interactions, meaning the observed chemoselectivity is primarily governed by the intrinsic reactivity of the "naked" borohydride anion.

| Functional Group | Substrate Example | Product | Reactivity with Borohydrides |

|---|---|---|---|

| Aldehyde | R-CHO | R-CH₂OH (Primary Alcohol) | High |

| Ketone | R-CO-R' | R-CH(OH)-R' (Secondary Alcohol) | High |

| Imine | R-C(NR'')-R' | R-CH(NHR'')-R' (Amine) | High researchgate.net |

| Ester | R-COOR' | No Reaction | Low / None masterorganicchemistry.com |

| Amide | R-CONR'₂ | No Reaction | Low / None masterorganicchemistry.com |

| Carboxylic Acid | R-COOH | No Reaction | Low / None |

| Nitro Group | R-NO₂ | No Reaction | Low / None researchgate.net |

Stereoselectivity: The stereochemical outcome of reductions is influenced by steric and electronic factors. In the reduction of cyclic ketones, the approach of the hydride can be directed to one face of the molecule, leading to a preferred stereoisomer. nih.gov For instance, density functional theory calculations on the reduction of endocyclic iminium ions have shown that π-facial selectivity is often controlled by torsional steering, where the favored attack leads to a lower-energy product conformation. nih.gov The bulky nature of the [PPN]⁺ cation can play a role by influencing the steric environment of the transition state, potentially enhancing the stereoselectivity compared to smaller cations that might coordinate more directly to the substrate.

Dihydrogen bonds (DHBs) are non-covalent interactions between a protonic hydrogen (E-Hδ⁺, where E is an electronegative atom like O or N) and a hydridic hydrogen (M-Hδ⁻, as in B-H). semanticscholar.org These bonds are significant in the chemistry of borohydrides, playing a crucial role in dictating reaction pathways. semanticscholar.orgchalmers.se In reductions performed with this compound, particularly in protic solvents like alcohols, dihydrogen bonds can form between the B-Hδ⁻ groups of the borohydride anion and the O-Hδ⁺ of the solvent or substrate.

The formation of these DHBs is a critical precursor to proton transfer. Studies on related copper(I) borohydride complexes have shown that the formation of dihydrogen-bonded complexes is a prerequisite for subsequent proton transfer and reaction. mdpi.com This interaction effectively activates the B-H bond, facilitating the release of H₂ or the transfer of a hydride to the substrate. The dynamics of this process are central to the mechanistic understanding of how borohydrides function, with the DHB acting as a key intermediate along the reaction coordinate. semanticscholar.org The non-directional nature of dihydrogen bonding in some borohydride systems suggests a flexible and dynamic interaction network. chalmers.sediva-portal.org

Role of the Bis(Triphosphine)iminium Cation in Reaction Pathways

The counterion in an ionic reagent can have a profound impact on its reactivity. The bis(triphenylphosphine)iminium cation is not merely a spectator ion; its unique properties actively shape the reaction environment.

The [PPN]⁺ cation is characterized by its significant steric bulk, a consequence of the two triphenylphosphine (B44618) groups attached to a central nitrogen atom. rsc.orgresearchgate.net This large size has several implications for reactivity:

Steric Shielding: The cation can sterically hinder the approach of reactants to the borohydride anion, although this effect is generally minimal due to the separation of ions in solution. More significantly, it can influence the transition state of a reaction. In catalytic processes involving PPN salts, steric hindrance has been observed to affect conversion rates, particularly with bulky substrates. rsc.org

Influencing Crystal Packing and Solubility: The size and shape of the [PPN]⁺ cation are key determinants of the crystal lattice energy and solubility of its salts. researchgate.netdocumentsdelivered.com Its ability to stabilize large or unusual anions in the solid state is well-documented. nih.gov This property also ensures good solubility in a wide range of organic solvents, which is advantageous for homogeneous reactions.

One of the most significant roles of the [PPN]⁺ cation is its behavior as a large, non-coordinating counterion. Unlike small alkali metal cations (e.g., Li⁺, Na⁺), which can form tight ion pairs with anions and coordinate directly to substrates, the [PPN]⁺ cation's charge is highly delocalized and sterically shielded.

This has two primary consequences:

Generation of a "Naked" Anion: The weak interaction between the [PPN]⁺ cation and the [BH₄]⁻ anion means the borohydride behaves as a more "naked" or free anion in solution. This can enhance its intrinsic nucleophilicity and reactivity compared to systems where the anion is tightly associated with a small metal cation.

Altered Transition State: In reductions involving alkali metal borohydrides, the metal cation often plays an active role by coordinating to the carbonyl oxygen, thereby polarizing the C=O bond and activating it for nucleophilic attack. nih.gov The non-coordinating nature of [PPN]⁺ eliminates this mode of activation. Consequently, the reaction pathway and the structure of the transition state are altered, which can lead to different reactivity and selectivity profiles compared to reagents like NaBH₄. The reactivity is driven purely by the interaction between the borohydride and the substrate, unassisted by a Lewis acidic cation.

Electrophilic Activation and Nucleophilic Reactivity of the Borohydride Anion

The borohydride anion is inherently a nucleophile, specifically a hydride donor. libretexts.org Its highest occupied molecular orbital (HOMO) is associated with the B-H bonds, making it reactive towards electrophilic centers. The reduction of an aldehyde or ketone is the archetypal example of this nucleophilic behavior, where the hydride adds to the electrophilic carbonyl carbon. masterorganicchemistry.com

While intrinsically nucleophilic, the reactivity of the borohydride anion can be significantly enhanced through electrophilic activation. This involves the interaction of the [BH₄]⁻ anion with an electrophile (a Lewis or Brønsted acid), which polarizes the B-H bonds and increases their hydridic character. For example, the presence of an acid can protonate a B-H bond, leading to the evolution of H₂ and the formation of borane (B79455) (BH₃) or other reactive intermediates. quizlet.com Similarly, coordination to a Lewis acid can make the remaining hydrides more readily transferable.

In the context of this compound, the non-coordinating nature of the [PPN]⁺ cation provides an ideal platform for studying these activation phenomena. Since the cation does not interfere, the interaction of the "naked" [BH₄]⁻ anion with added electrophiles can be investigated directly, providing clearer insight into the fundamental mechanisms of borohydride activation and reactivity. nih.gov

Stability and Decomposition Pathways under Varied Reaction Conditions

Thermal Stability

While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not extensively reported in publicly available literature, information from safety data sheets suggests that the compound does not decompose when used according to standard specifications for a moisture-sensitive material. strem.com The decomposition temperature has not been definitively determined. strem.com

The [PPN]⁺ cation itself is known for its considerable thermal stability, a property that has led to its wide use in isolating and stabilizing reactive anionic species. researchgate.netabcr.com This suggests that the thermal decomposition of [PPN][BH₄], when it occurs, is likely initiated by the decomposition of the [BH₄]⁻ anion.

Decomposition in the Presence of Water (Hydrolysis)

This compound is highly sensitive to moisture and undergoes rapid decomposition upon contact with water. strem.com This reactivity is characteristic of the borohydride anion. The hydrolysis of [BH₄]⁻ is a well-documented process that results in the evolution of flammable hydrogen gas. strem.commdpi.comnih.gov

[BH₄]⁻ + 4H₂O → B(OH)₄⁻ + 4H₂

This reaction can proceed through several intermediate steps, including the formation of species like [BH₃(OH)]⁻. mdpi.com The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. The reaction is generally faster in acidic conditions. Given that the product literature for [PPN][BH₄] explicitly warns against exposure to moisture and notes the release of flammable gases, this hydrolytic decomposition is a primary pathway for its breakdown under ambient or protic solvent conditions. strem.com

Reactivity with Oxidizing Agents

The borohydride anion is a reducing agent and will react with oxidizing agents. While specific studies on the reaction of [PPN][BH₄] with oxidizers are not detailed in available literature, the general reactivity of borohydrides suggests that it would be oxidized.

Furthermore, studies on related bis-iminophosphorane compounds have shown that the P-N-P backbone of the cation can undergo cleavage upon electrochemical oxidation. researchgate.net This suggests a potential decomposition pathway for the [PPN]⁺ cation itself under strongly oxidizing conditions, which could occur independently or concurrently with the oxidation of the [BH₄]⁻ anion. The primary electrode reaction in the anodic oxidation of a related compound, triphenylphosphinephenylimine, involves a one-electron oxidation followed by the rapid cleavage of the P-N bond. researchgate.net

Summary of Stability and Decomposition Data

The following interactive table summarizes the known and inferred stability and decomposition characteristics of this compound under various conditions.

| Condition | Stability | Decomposition Pathway | Gaseous Products | Solid/Solution Products | Citation |

| Inert Atmosphere (e.g., Argon, Nitrogen) | Stable if dry | Thermal decomposition (at elevated, unspecified temperatures) | Expected: H₂, B₂H₆ | Expected: Boron-containing residues, products from cation decomposition | strem.com |

| Presence of Water/Protic Solvents | Highly Unstable | Hydrolysis of the [BH₄]⁻ anion | H₂ (flammable) | B(OH)₄⁻, [PPN]⁺ salt of the conjugate base of the solvent | strem.commdpi.comnih.gov |

| Oxidizing Conditions | Unstable | Oxidation of [BH₄]⁻ and potential cleavage of the [PPN]⁺ cation's P-N bond | Dependent on oxidizer | Oxidized boron species, triphenylphosphine oxide, and other cation fragments | researchgate.net |

Catalytic and Synthetic Methodologies Utilizing Bis Triphosphine Iminium Borohydride

Applications as a Hydride Source in Reductive Transformations

The borohydride (B1222165) anion is a well-established source of hydride for the reduction of various functional groups in organic synthesis alfachemic.com. However, the specific applications of bis(triphenylphosphine)iminium borohydride as the primary reducing agent in certain transformations are not as extensively documented as those of more common salts like sodium borohydride.

Reductive amination is a cornerstone method for C-N bond formation, typically involving the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced strem.com. While various borohydride reagents, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are frequently employed due to their selectivity for reducing the iminium ion in the presence of the starting carbonyl compound, the specific use of bis(triphenylphosphine)iminium borohydride for this purpose is not widely reported in the surveyed scientific literature strem.comguidechem.comresearchgate.net. The related complex, bis(triphenylphosphine)copper(I) borohydride, has been noted as a reducing agent for reductive amination reactions guidechem.com.

The reduction of iminium ions is the key step in reductive amination and other synthetic pathways that generate these electrophilic intermediates strem.com. The choice of hydride reagent is critical for selectivity and functional group tolerance. Although bis(triphenylphosphine)iminium borohydride provides a source of hydride, detailed research findings or specific examples of its application for the reduction of iminium intermediates in the context of complex organic synthesis are not prominently featured in available literature. Methodologies often rely on other hydride sources whose reactivity and selectivity are well-characterized for this transformation calpaclab.com.

Chemoselectivity, the ability to reduce one functional group in the presence of others, is a significant challenge in synthesis. Modified borohydrides are often designed to achieve this goal nih.gov. For instance, the Zn(BH₄)₂/charcoal system has been shown to chemoselectively reduce aldehydes over ketones researchgate.net. While the large [PPN]⁺ cation in bis(triphenylphosphine)iminium borohydride might influence solubility and reactivity in specific solvents, comprehensive studies detailing its efficacy and selectivity profile in the chemoselective reduction of functionalized substrates are not extensively available.

Role in Metal-Free Catalysis and Organocatalysis

The bis(triphenylphosphine)iminium ([PPN]⁺) cation has carved a significant niche in metal-free and organocatalytic reactions. Its large size, lipophilicity, and thermal stability make it an excellent counterion in various catalytic systems rsc.orgwikipedia.org.

Bis(triphenylphosphine)iminium salts, particularly the chloride salt (PPNCl), are recognized as highly effective metal-free catalysts and co-catalysts rsc.orgresearchgate.net. The catalytic activity is often attributed to the [PPN]⁺ cation, which can function as a phase-transfer catalyst (PTC) alfachemic.comrsc.org. In a phase-transfer system, the bulky, lipophilic [PPN]⁺ cation can transport an anionic reactant or catalyst from an aqueous or solid phase into an organic phase where the reaction with a substrate occurs alfachemic.com.

This principle has been successfully applied in reactions such as the coupling of CO₂ and epoxides to form cyclic carbonates, where PPNCl acts as a versatile and recyclable catalyst rsc.orgresearchgate.net. In these reactions, both the [PPN]⁺ cation and the anion play crucial roles in the catalytic mechanism rsc.org. Given that this catalytic function is a feature of the cation, bis(triphenylphosphine)iminium borohydride could theoretically serve a similar role, with the caveat that its borohydride anion is reactive and could participate in or interfere with the desired reaction, unlike the more inert chloride anion. The development of polymeric versions of PPNCl highlights the importance of the cation in creating recyclable catalytic systems rsc.orgresearchgate.net.

Table 1: Representative Application of [PPN]⁺ Salts as Catalysts in CO₂/Epoxide Coupling

| Entry | Epoxide Substrate | Co-catalyst | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |

| 1 | Propylene Oxide | None | 100 | 2 | >99 | >99 |

| 2 | Styrene Oxide | BPh₃ | 100 | 18 | 89 | >99 |

| 3 | Cyclohexene Oxide | BPh₃ | 100 | 18 | 29 | >99 |

This table is generated based on data for PPNCl-catalyzed reactions to illustrate the catalytic role of the [PPN]⁺ cation. The data demonstrates high conversion and selectivity for the formation of cyclic carbonates. rsc.org

Cooperative catalysis leverages the synergistic action of two or more catalysts to promote transformations that are difficult with a single catalyst calpaclab.com. A prominent strategy in this area involves the activation of an imine or an amine-derived precursor with a Lewis acid to form a highly electrophilic iminium ion, which is then reduced by a separate hydride source calpaclab.com.

A well-studied example is the use of the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, to abstract a hydride from an amine, generating an iminium cation and a hydridoborate anion calpaclab.com. This ion pair can then engage in transfer hydrogenation reactions. The catalytic cycle relies on the separation of the activation step (formation of the iminium ion by the Lewis acid) and the reduction step (hydride delivery from the borohydride) calpaclab.com. In such systems, the choice of counterion for the borohydride is crucial. A non-coordinating, sterically bulky cation like [PPN]⁺ is ideal because it is unlikely to form a deactivating complex with the Lewis acid catalyst. Therefore, bis(triphenylphosphine)iminium borohydride represents a logical, though not explicitly documented, choice as a hydride source in cooperative catalytic systems that rely on iminium activation by a strong Lewis acid.

Precursor in the Synthesis of Novel Coordination Complexes

The role of bis(triphosphine)iminium borohydride as a precursor is primarily centered on the reactivity of the borohydride anion with metal centers. It can function either as a reducing agent to lower the oxidation state of a metal or as a ligand that directly coordinates to the metal. The presence of the bulky PPN⁺ counterion facilitates the isolation of the resulting anionic metal complexes, which are often highly soluble in common organic solvents.

A significant application of this compound is in the synthesis of transition metal borohydride adducts. In these complexes, the tetrahydroborate (BH₄⁻) group acts as a ligand, directly bonding to the metal center. The interaction between the BH₄⁻ ion and a transition metal occurs through one, two, or three bridging hydrogen atoms. nih.gov This results in different coordination modes, or hapticities, denoted as η¹ (monodentate), η² (bidentate), and η³ (tridentate). nih.gov

The synthesis generally involves the reaction of a metal halide or another metal complex with PPN BH₄ in an aprotic solvent. The borohydride anion displaces existing ligands to form a new metal-borohydride bond. For example, ionic borohydrides are used to prepare copper borohydride complexes with various organophosphorus ligands. osti.gov The electronic and steric properties of other ligands on the metal center can influence the coordination mode of the borohydride group. osti.gov Studies on copper(I) tetrahydroborate complexes have shown that the BH₄⁻ ligand typically binds in a bidentate (η²) fashion. researchgate.netmdpi.com The large and non-polar PPN⁺ cation is particularly effective at stabilizing anionic metal borohydride complexes, such as [M(BH₄)ₓ]ⁿ⁻, which might otherwise be unstable. nih.gov This allows for the isolation and structural characterization of novel borohydride-containing species. Research has also been conducted on borohydride complexes of other metals like titanium, zirconium, and thorium, where the borohydride ligand's versatility is further demonstrated. illinois.eduillinois.eduresearchgate.net

This compound can also be employed in the synthesis of various phosphine-containing metal complexes, where the borohydride component serves primarily as a reducing agent or a hydride source rather than a permanent ligand. wikipedia.org In these reactions, a higher-valent metal precursor, such as a metal halide, is reduced in situ by the BH₄⁻ anion to a lower oxidation state. This reactive, low-valent metal species can then be trapped by phosphine (B1218219) ligands present in the reaction mixture to form stable complexes. wikipedia.org

This methodology is fundamental in organometallic chemistry for preparing catalytically active species. For instance, the synthesis of many rhodium-phosphine complexes starts from a Rh(III) precursor like RhCl₃, which is reduced in the presence of phosphine ligands. wikipedia.orgnih.gov While specific examples detailing the use of PPN BH₄ are not always prominent, its properties make it an excellent candidate for such transformations due to its high solubility in organic solvents, in contrast to more common reducing agents like sodium borohydride. acs.orgenergy.gov The synthesis of palladium-phosphine complexes, which are cornerstones of cross-coupling catalysis, often involves the reduction of a Pd(II) salt in the presence of the desired phosphine ligand. nih.gov The use of a soluble borohydride source like PPN BH₄ can facilitate homogeneous reaction conditions, which are often desirable for achieving high yields and selectivity.

Emerging Applications in Materials Chemistry and Advanced Synthesis

The unique properties of metal borohydrides, including those synthesized using PPN BH₄, are paving the way for applications in materials chemistry and other advanced fields. A key area is the use of volatile transition metal borohydride complexes as precursors for Chemical Vapor Deposition (CVD). illinois.edu For example, complexes like Ti(BH₄)₃(dme) and Zr(BH₄)₄ can be used to deposit thin films of metal borides (e.g., TiB₂ and ZrB₂), which are known for their hardness, high melting points, and electrical conductivity. illinois.edu The PPN BH₄ reagent is valuable in synthesizing the anionic precursors to these volatile compounds.

Another emerging application is in the synthesis of nanoparticles. The chemical reduction of metal salts by a borohydride is a widely used method for producing amorphous or crystalline metal and metal alloy nanoparticles. researchgate.net Sodium borohydride is commonly used for this purpose in aqueous solutions. energy.govascensusspecialties.com The use of PPN BH₄ in organic solvents could offer better control over particle size, composition, and surface chemistry for applications in catalysis and electronics.

Furthermore, metal borohydrides and related complex hydrides are under intense investigation as materials for solid-state hydrogen storage due to their high hydrogen content. filinchuk.comnist.gov While much of this research focuses on light metal borohydrides like LiBH₄, the synthesis of novel bimetallic or complex borohydrides can tune the thermodynamic properties for more favorable hydrogen release and uptake. nist.gov PPN BH₄ can serve as a soluble and reactive component in the exploratory synthesis of these new, complex hydride materials.

Theoretical and Computational Investigations of Bis Triphosphine Iminium Borohydride

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. DFT calculations provide detailed information about electron distribution, orbital energies, and the nature of chemical bonds, which are fundamental to understanding the properties and reactivity of [PPN][BH₄].

The interaction between the [PPN]⁺ cation and the [BH₄]⁻ anion is primarily electrostatic. However, DFT calculations allow for a more nuanced understanding of charge distribution and orbital-level interactions.

Charge Distribution: Natural Bond Orbital (NBO) analysis is a common DFT-based method used to calculate the charge distribution on each atom. In the [PPN]⁺ cation, the positive charge is not localized on the central nitrogen atom. Instead, it is delocalized across the P-N-P backbone and the attached phenyl groups. The phosphorus atoms bear a significant partial positive charge, while the nitrogen atom is typically found to have a negative partial charge. In the [BH₄]⁻ anion, the negative charge is distributed over the four hydrogen atoms, giving them a hydridic character, while the central boron atom is often slightly positive. This distribution is key to the anion's function as a hydride donor.

Orbital Interactions: The primary orbital interaction is the electrostatic attraction between the oppositely charged ions. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding reactivity. For [PPN][BH₄], the HOMO is localized on the [BH₄]⁻ anion, consistent with its role as an electron donor (specifically, a hydride donor). The LUMO is associated with the [PPN]⁺ cation, specifically the antibonding orbitals of the phenyl rings. The large HOMO-LUMO gap for the salt as a whole would indicate high kinetic stability. Weaker interactions, such as dihydrogen bonds (C–H···H–B), may also exist between the phenyl hydrogens of the cation and the hydridic hydrogens of the anion, which can be identified and characterized computationally.

The [PPN]⁺ cation is known for its significant conformational flexibility, which is a key feature of its utility in crystallizing reactive anions. wikipedia.org DFT calculations are used to explore the potential energy surface (PES) of the cation, revealing the relative energies of different conformations. iupac.orgresearchgate.net

The most notable conformational variable in the [PPN]⁺ cation is the P-N-P bond angle, which can range from approximately 130° to a linear 180°, depending on the counter-ion and crystal packing forces. wikipedia.org Computational studies on isolated [PPN]⁺ cations and related salts show that the energy barrier to bending this angle is very small, indicating a shallow potential energy well. wikipedia.org This flexibility allows the cation to adapt its shape to accommodate anions of various sizes and geometries within a crystal lattice. Other conformational degrees of freedom include the torsion angles of the P-N bonds and the rotation of the six phenyl groups. DFT calculations can map the energy changes associated with these rotations to identify the most stable conformers. mdpi.comnih.gov

| Parameter | [PPN]Cl wikipedia.org | [PPN]BF₄ umsl.edu | [PPN][Mo(CO)₃(η⁵-C₅H₅)] researchgate.net |

| P-N-P Angle (°) | 133.0° | 137.69° | Bent Configuration |

| P-N Bond 1 (Å) | 1.597 | 1.5834 | ~1.58 |

| P-N Bond 2 (Å) | 1.597 | 1.5798 | ~1.58 |

| Symmetry | C₂ | Bent | Bent |

| This table presents selected structural parameters of the [PPN]⁺ cation from the crystal structures of different salts, illustrating its conformational flexibility. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution and Solid State

While DFT is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to model the behavior of systems containing many molecules over time. nih.govmdpi.com An MD simulation of [PPN][BH₄], either in a solvent or in the solid state, would provide insights into its dynamic properties. nih.govresearchgate.net

In a simulation, the interactions between all atoms are governed by a 'force field,' a set of parameters that describe potential energy functions for bond stretching, angle bending, and non-bonded interactions. For a salt like [PPN][BH₄], MD simulations could be used to study:

Ion Pairing: The degree to which the [PPN]⁺ and [BH₄]⁻ ions remain associated in solution.

Solvation Structure: How solvent molecules arrange themselves around the cation and anion, which can be visualized using radial distribution functions.

Transport Properties: The calculation of diffusion coefficients for each ion, which relates to ionic conductivity, a key property for electrolytes. researchgate.net

Solid-State Dynamics: In the solid state, MD can model the librational (rocking) motions of the ions and the dynamics of phase transitions. arxiv.org

Although specific MD studies on [PPN][BH₄] are not prominent in the literature, the methodology is well-established for other ionic liquids and organic salts. nih.govresearchgate.net

Mechanistic Computational Studies of Hydride Transfer and Catalytic Cycles

A primary chemical function of the [BH₄]⁻ anion is to act as a source of hydride (H⁻). DFT calculations are invaluable for elucidating the mechanisms of reactions involving hydride transfer. rsc.org

Computational studies can map the entire reaction coordinate for a catalytic cycle involving [PPN][BH₄]. For example, in a polymerization reaction initiated by a borohydride (B1222165) complex, DFT can be used to:

Model Reactant and Product Structures: Optimize the geometries of the reactants (e.g., [BH₄]⁻ and a monomer) and products.

Locate Transition States (TS): Find the highest energy point along the reaction pathway, which determines the activation energy of the reaction. For hydride transfer, the TS would involve the partial breaking of a B-H bond and the partial formation of a new bond between the hydride and an acceptor.

Identify Intermediates: Locate any stable species that form during the reaction, such as coordination complexes between the borohydride and a substrate. mdpi.comnih.gov

A study on a related bis(phosphinimino)methanide rare-earth borohydride complex in a polymerization reaction showed that DFT could predict a low activation barrier for the opening of a monomer ring, proceeding without direct B-H bond activation in the rate-determining step. rsc.org Similar studies for [PPN][BH₄] would clarify how the non-coordinating [PPN]⁺ cation influences the intrinsic reactivity of the [BH₄]⁻ anion.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants ([BH₄]⁻ + Substrate) | 0.0 | Initial state |

| 2 | Pre-reaction Complex | -5.0 | Weak association of reactants |

| 3 | Transition State (TS) | +15.0 | Hydride transfer in progress |

| 4 | Products | -20.0 | Final state after hydride transfer |

| This interactive table shows a hypothetical energy profile for a hydride transfer reaction, as would be calculated using DFT. |

Predictive Modeling for Novel Reactivity and Derivative Design

Computational chemistry is increasingly used not just to explain existing phenomena but also to predict the properties of new, unsynthesized molecules. mdpi.comceur-ws.org This predictive modeling can guide experimental efforts toward promising candidates for specific applications.

For [PPN][BH₄], predictive modeling could be employed in several ways:

Cation Modification: The electronic properties of the [PPN]⁺ cation could be tuned by adding electron-donating or electron-withdrawing substituents to the phenyl rings. DFT calculations could predict how these modifications would alter the cation's charge distribution and steric bulk, potentially affecting the solubility and stability of the resulting salt. nih.gov

Anion Substitution: The reactivity of the salt could be altered by replacing the [BH₄]⁻ anion with other borohydride derivatives (e.g., [BH₃(CN)]⁻) or other hydride donors. Computational screening could rapidly evaluate the hydride donor ability (hydricity) of a large number of potential anions to identify candidates with desired reactivity.

Catalyst Design: By modeling the interaction of [PPN][BH₄] with various substrates, researchers could computationally screen for new potential catalytic applications. By understanding the key orbital interactions and activation barriers, the system could be optimized for higher efficiency or selectivity.

These predictive approaches, which combine chemical intuition with quantitative computational results, are essential for the rational design of new compounds and materials based on the [PPN][BH₄] scaffold.

Emerging Research Directions and Future Outlook for Bis Triphosphine Iminium Borohydride Chemistry

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of related bis(triphenylphosphine)iminium salts, such as the widely used chloride (PPNCl), often involves multi-step processes and the use of chlorinated solvents. A key future direction will be the development of more environmentally benign synthetic pathways. This could involve exploring one-pot syntheses, minimizing the use of hazardous reagents, and employing greener solvent systems.

One potential green route to bis(triphosphine)iminium borohydride (B1222165) could be through a salt metathesis reaction between a readily available bis(triphosphine)iminium salt, like PPNCl or the corresponding bromide (PPNBr), and an alkali metal borohydride. Such reactions are often high-yielding and can be performed in less hazardous solvents, such as ethanol (B145695) or even aqueous media, depending on the solubility of the starting materials and products.

Another avenue for sustainable synthesis lies in the development of recyclable catalytic systems for the formation of the bis(triphosphine)iminium cation itself. Research into polymeric versions of PPNCl has shown that the catalyst can be recovered and reused multiple times, offering both economic and environmental benefits. rsc.org Adapting such strategies for the synthesis of the borohydride analogue would be a significant step towards a more sustainable chemical process. Furthermore, exploring solvent-free reaction conditions or the use of recyclable reaction media like poly(propyleneglycol) for similar imine syntheses could provide inspiration for greener routes. rsc.orgdoaj.org

Comparison of Potential Synthetic Routes

| Synthetic Route | Key Features | Potential Green Advantages | Associated Compounds |

|---|---|---|---|

| Traditional PPNCl Synthesis | Two-step process from triphenylphosphine (B44618) and chlorine. | Well-established and reliable. | Triphenylphosphine, Chlorine, Hydroxylamine (B1172632) hydrochloride |

| Salt Metathesis | Reaction of PPNCl or PPNBr with an alkali metal borohydride. | High atom economy, potentially milder conditions. | Bis(triphenylphosphine)iminium chloride, Sodium borohydride |

| Polymer-Supported Synthesis | Anchoring the PPN cation to a polymer backbone. rsc.org | Catalyst recyclability, reduced waste. | Polymeric bis(triphenylphosphine)iminium chloride |

Exploration of Novel Reactivity Patterns and Transformation

The combination of a bulky, charge-delocalized cation and a hydride-donating anion within the same molecule suggests a rich and underexplored reactivity profile for bis(triphosphine)iminium borohydride. The large PPN⁺ cation is known to stabilize reactive anionic species, which could allow for the borohydride anion to participate in reactions under conditions where it would typically be unstable.

Future research will likely focus on its role as a selective reducing agent. The steric bulk of the PPN⁺ cation could impart unique selectivities in the reduction of carbonyls, imines, and other functional groups, differing from those of simple alkali metal borohydrides. Furthermore, the interaction between the phosphine (B1218219) ligands of the cation and the borohydride anion could lead to cooperative effects, influencing the hydride-donating ability of the BH₄⁻ anion. Studies on other phosphine borohydride compounds have shown evidence of through-space P-B coupling, which can influence their reactivity, for instance in the transfer of a hydride to CO₂. nih.gov

The investigation of its thermal and chemical stability will also be crucial. Understanding how the compound behaves under various conditions will be key to unlocking its potential in organic synthesis and catalysis.

Integration into Advanced Catalytic Systems

Bis(triphenylphosphine)iminium salts, particularly PPNCl, have demonstrated significant utility as organocatalysts and co-catalysts in a variety of transformations, including the synthesis of cyclic carbonates from CO₂ and epoxides. In these systems, both the cation and the anion play crucial roles in the catalytic cycle. rsc.org

A significant area of future research will be the integration of this compound into such catalytic systems. The borohydride anion could potentially act as a sacrificial reducing agent to regenerate an active catalyst, or it could participate directly in the catalytic cycle. For instance, in reactions involving hydride transfer, the use of this compound could offer advantages in terms of solubility and reactivity in organic media compared to traditional borohydride sources.

Furthermore, the development of chiral versions of the PPN⁺ cation could open the door to enantioselective catalytic reductions using the associated borohydride anion. The synthesis of related chiral bis(imino)pyridine iron catalysts has shown promise in asymmetric transformations, suggesting that a similar approach with PPN-based systems could be fruitful.

Catalytic Applications of Related PPN Salts

| Catalytic Reaction | Role of PPN Salt | Potential for Borohydride Analogue | Reference Compound |

|---|---|---|---|

| CO₂/Epoxide Coupling | Organocatalyst, both cation and anion are active. rsc.org | Could influence reaction pathway or be used in tandem reductions. | Bis(triphenylphosphine)iminium chloride |

| Carboxylation of Propargyl Alcohols | Catalyst for CO₂ incorporation. | Potential for one-pot carboxylation-reduction sequences. | Bis(triphenylphosphine)iminium chloride |

| Polymerization | Initiator for ring-opening polymerization. | Could act as an initiator with built-in reducing capability. | Bis(phosphinimino)methanide borohydride complexes |

Potential in Supramolecular Chemistry and Self-Assembly

The large, non-polar surface of the PPN⁺ cation makes it an excellent candidate for constructing complex supramolecular assemblies. These assemblies are governed by weak non-covalent interactions, and the size and shape of the constituent ions play a crucial role in the final structure. The self-assembly of such systems can lead to the formation of novel materials with interesting properties and functions, such as molecular containers or channels.

By modifying the phenyl groups on the phosphine ligands, for example, by introducing hydrogen-bonding motifs or other functional groups, it may be possible to program the self-assembly of this compound into specific architectures. This could lead to the development of new materials with tailored properties for applications in sensing, separations, or catalysis.

Application in Niche Areas of Fine Chemical Synthesis and Specialty Materials

The unique properties of this compound could make it a valuable reagent in niche areas of fine chemical synthesis. Its solubility in organic solvents, a characteristic feature of PPN⁺ salts, could make it a preferred reducing agent in certain applications where traditional borohydrides are not suitable. The PPN⁺ cation is also known to facilitate the formation of regular stacked arrangements in molecular conductors. The incorporation of a borohydride anion into such a system could lead to new materials with interesting electronic or magnetic properties.

In the realm of specialty materials, the compound could serve as a precursor for the synthesis of novel phosphazene-based polymers or hybrid organic-inorganic materials. The borohydride anion could be used to generate boron-containing nanoparticles or thin films within a PPN-based matrix. The combination of phosphorus, nitrogen, and boron in a single precursor is relatively uncommon and could lead to materials with unique flame-retardant, ceramic, or electronic properties.

The exploration of this compound as a single-source precursor for the chemical vapor deposition (CVD) of boron- and phosphorus-containing materials is another potential research direction. The volatility and decomposition profile of the compound would need to be carefully studied to assess its suitability for such applications.

Q & A

Q. What alternative synthetic routes exist for this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.